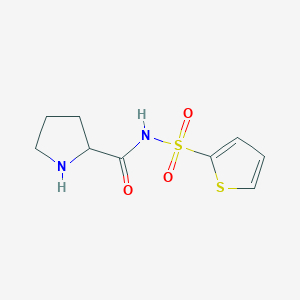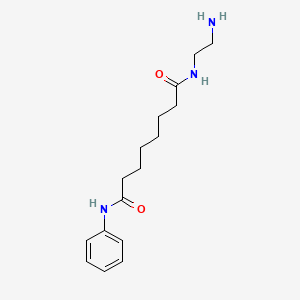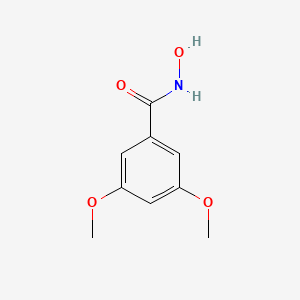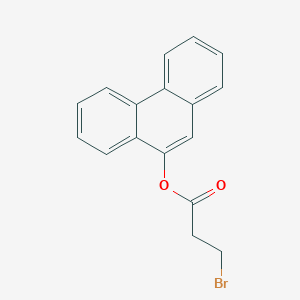![molecular formula C16H15N3OS B12516018 (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 691846-96-5](/img/structure/B12516018.png)
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide is a compound that features a benzothiazole moiety, which is known for its significant biological and pharmaceutical activities.
Preparation Methods
The synthesis of (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, have been employed to achieve the synthesis of benzothiazole derivatives . Industrial production methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide undergoes several types of chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide (H₂O₂) or Dess-Martin periodinane (DMP) to form oxidized products.
Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: Reacting with halogens or other electrophiles to form substituted benzothiazole derivatives.
Common reagents and conditions used in these reactions include DMSO as a solvent and iodine as a catalyst. Major products formed from these reactions include various substituted benzothiazoles .
Scientific Research Applications
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby blocking its activity and exerting its anti-tubercular effects .
Comparison with Similar Compounds
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its anti-cancer and anti-bacterial activities.
2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
2-arylbenzothiazoles: Studied for their potential as anti-inflammatory agents.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
CAS No. |
691846-96-5 |
|---|---|
Molecular Formula |
C16H15N3OS |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H15N3OS/c1-10(17)15(20)18-12-8-6-11(7-9-12)16-19-13-4-2-3-5-14(13)21-16/h2-10H,17H2,1H3,(H,18,20)/t10-/m0/s1 |
InChI Key |
UGGBRMZAPMOOQC-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)



![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)





